Arugomycin Arugomycin Arugomycin is a natural product found in Streptomyces and Streptomyces violaceochromogenes with data available.
Brand Name: Vulcanchem
CAS No.: 88465-80-9
VCID: VC1778483
InChI: InChI=1S/C80H112N2O37/c1-30-63(89)43(98-13)24-55(103-30)116-74-36(7)109-56(29-78(74,8)82(96)97)115-69-32(3)105-51(23-42(69)85)117-75-62(81(11)12)67(93)77-118-73-39(80(75,10)119-77)21-40(83)59-60(73)64(90)38-20-37-57(65(91)58(38)66(59)92)47(28-79(9,95)61(37)76(94)102-17)110-52-25-45(100-15)71(34(5)106-52)113-50-22-41(84)68(31(2)104-50)112-53-27-46(101-16)72(35(6)108-53)114-54-26-44(99-14)70(33(4)107-54)111-49(88)19-18-48(86)87/h18-21,30-36,41-47,50-56,61-63,67-72,74-75,77,83-85,89,91,93,95H,22-29H2,1-17H3,(H,86,87)/b19-18+
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O
Molecular Formula: C80H112N2O37
Molecular Weight: 1693.7 g/mol

Arugomycin

CAS No.: 88465-80-9

Cat. No.: VC1778483

Molecular Formula: C80H112N2O37

Molecular Weight: 1693.7 g/mol

* For research use only. Not for human or veterinary use.

Arugomycin - 88465-80-9

Specification

CAS No. 88465-80-9
Molecular Formula C80H112N2O37
Molecular Weight 1693.7 g/mol
IUPAC Name (E)-4-[6-[6-[6-[6-[[23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[4-hydroxy-5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C80H112N2O37/c1-30-63(89)43(98-13)24-55(103-30)116-74-36(7)109-56(29-78(74,8)82(96)97)115-69-32(3)105-51(23-42(69)85)117-75-62(81(11)12)67(93)77-118-73-39(80(75,10)119-77)21-40(83)59-60(73)64(90)38-20-37-57(65(91)58(38)66(59)92)47(28-79(9,95)61(37)76(94)102-17)110-52-25-45(100-15)71(34(5)106-52)113-50-22-41(84)68(31(2)104-50)112-53-27-46(101-16)72(35(6)108-53)114-54-26-44(99-14)70(33(4)107-54)111-49(88)19-18-48(86)87/h18-21,30-36,41-47,50-56,61-63,67-72,74-75,77,83-85,89,91,93,95H,22-29H2,1-17H3,(H,86,87)/b19-18+
Standard InChI Key MWGPOKWHXRTZII-VHEBQXMUSA-N
Isomeric SMILES CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C=C/C(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O
SMILES CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O

Introduction

Chemical Structure and Properties

Molecular Composition

Arugomycin is characterized by the molecular formula C80H112N2O37, reflecting its complex nature with multiple functional groups and an intricate carbon skeleton . The structure incorporates a tetracyclic chromophore, which serves as the core of the molecule and is responsible for many of its biological activities. This large molecular weight compound exhibits properties typical of anthracyclines but with distinctive features imparted by its unique sugar chain arrangement.

The SMILES notation for arugomycin (CC1C(C(CC(O1)OC2C(OC(CC2(C)N+[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C=C/C(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O) provides a complete representation of its atomic connectivity, though its complexity makes visual interpretation challenging . The InChIKey MWGPOKWHXRTZII-VHEBQXMUSA-N serves as a unique identifier for the compound in chemical databases and literature .

Structural Components

The structural elucidation of arugomycin revealed a complex arrangement consisting of a chromophore named arugorol (identified as 4'-epi-nogalarol) and two elaborate sugar chains . This chromophore represents the aglycone portion of the molecule and is common to the anthracycline family but with specific structural variations that distinguish arugomycin from other related compounds. The identification of arugorol as 4'-epi-nogalarol provides important insights into the relationship between arugomycin and other anthracyclines.

The sugar chains attached to the chromophore comprise diginosyl-decilonitrosyl-2-deoxyfucose and (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose . These complex oligosaccharide structures are crucial determinants of arugomycin's biological activity profile, as they influence properties such as solubility, target binding, and cellular uptake. The presence of a fumaryl group in one of the sugar chains adds further complexity and potential for specific interactions with biological targets.

Physical Properties

Analysis of arugomycin has yielded valuable data regarding its physical properties, particularly its predicted collision cross-section values for various ionic forms . These measurements provide insights into the three-dimensional structure and conformational properties of the molecule, which are essential for understanding its interactions with biological targets. The collision cross-section data for various adducts of arugomycin are presented in Table 1.

Table 1: Predicted Collision Cross-Section Values for Arugomycin Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺1693.7016390.8
[M+Na]⁺1715.6835389.8
[M+NH₄]⁺1710.7281392.1
[M+K]⁺1731.6575393.0
[M-H]⁻1691.6870389.9
[M+Na-2H]⁻1713.6690417.3
[M]⁺1692.6938392.3
[M]⁻1692.6948392.3

The mass-to-charge ratios (m/z) and corresponding collision cross-section values provide important parameters for the analytical identification and characterization of arugomycin in complex mixtures . These data points are particularly valuable for mass spectrometry-based analyses and structural studies, contributing to the accurate identification and quantification of arugomycin in various contexts, from fermentation broths to biological samples.

Isolation and Production

Microbial Source

Arugomycin is produced by strain No. 1098-AV2 of Streptomyces violaceochromogenes, a soil-dwelling gram-positive bacterium known for producing various bioactive secondary metabolites . The identification of this specific strain as the producer of arugomycin represents an important milestone in the study of this compound and highlights the continued importance of actinomycetes as sources of novel antibiotics. Streptomyces species are renowned for their ability to produce a wide range of antibiotics and other bioactive compounds, making them valuable resources for pharmaceutical discovery.

The taxonomy of the producing organism is significant for several reasons, including the potential for strain improvement to enhance production yields and the possibility of discovering related compounds from the same or similar species. Understanding the biosynthetic pathways employed by Streptomyces violaceochromogenes to produce arugomycin could also provide insights into the enzymatic processes involved in assembling such complex molecular structures. This knowledge may ultimately contribute to efforts in synthetic biology and combinatorial biosynthesis aimed at creating novel anthracycline derivatives with improved properties.

Fermentation and Isolation

The isolation of arugomycin involves a multi-step process beginning with the fermentation of Streptomyces violaceochromogenes under controlled conditions to optimize production . Following fermentation, the compound is extracted from the culture broth using appropriate solvents, a common approach for recovering secondary metabolites from microbial cultures. The extraction process must be carefully optimized to maximize yield while minimizing the co-extraction of unwanted compounds that could complicate subsequent purification steps.

After initial extraction, arugomycin undergoes purification through silicic acid chromatography, a technique that separates compounds based on their differential interactions with the silica stationary phase . This chromatographic step helps remove major contaminants and enriches the fraction containing arugomycin. Further purification is achieved through Sephadex LH-20 column chromatography, which separates compounds primarily based on their molecular size and provides a higher degree of purification .

The purification process ultimately yields arugomycin in a form suitable for structural characterization and biological testing. The development of an efficient isolation and purification protocol is crucial for obtaining sufficient quantities of pure compound for comprehensive studies of its structure and activities. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry may further improve the efficiency and yield of arugomycin isolation from fermentation broths.

Structural Elucidation

Analytical Methods

NMR spectroscopy played a crucial role in determining the connectivity of atoms within the molecule and elucidating the stereochemistry of various chiral centers. Different NMR experiments (including ¹H-NMR, ¹³C-NMR, and various two-dimensional techniques) would have been employed to build a complete picture of the molecular structure. Mass spectrometry provided information about the molecular weight and fragmentation pattern of arugomycin, further supporting the structural assignment.

The combination of these analytical methods enabled researchers to propose a comprehensive structural model for arugomycin, including the identity of its chromophore and the composition of its sugar chains . The elucidation of such a complex structure represents a significant achievement in natural product chemistry and provides a foundation for understanding the structure-activity relationships of arugomycin and related compounds.

Chromophore and Sugar Chain Analysis

Acid treatment of arugomycin yielded the chromophore, named arugorol, which was subsequently identified as 4'-epi-nogalarol . This chromophore represents the aglycone portion of the molecule and is structurally related to other anthracycline chromophores but with specific differences in stereochemistry. The identification of arugorol as 4'-epi-nogalarol provides important information about how arugomycin relates structurally to other anthracyclines.

The complex sugar chains attached to the chromophore were identified as diginosyl-decilonitrosyl-2-deoxyfucose and (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose . These sugar chains distinguish arugomycin from other anthracyclines and contribute to its unique biological activity profile. The presence of multiple 2,6-dideoxy sugars with 1,4-diaxial linkages is notable and may influence how the molecule interacts with its biological targets.

The structural analysis revealed that arugomycin possesses a complex saccharide arrangement that extends beyond the typical monosaccharide found in many anthracyclines . This extensive glycosylation pattern may influence properties such as solubility, membrane permeability, and target binding specificity. Understanding the detailed structure of these sugar chains is essential for comprehending the molecular basis of arugomycin's biological activities and for guiding efforts to develop related compounds with improved properties.

Biological Activities

Antimicrobial Properties

Arugomycin demonstrates significant inhibitory activity against Gram-positive bacteria, positioning it as a potential candidate for antibiotic applications . This antibacterial activity aligns with the general profile of many anthracycline compounds, which often exhibit antimicrobial properties in addition to their antitumor effects. The specific mechanism of action likely involves DNA intercalation, a common mode of action for anthracycline antibiotics that leads to the inhibition of DNA replication and transcription in target cells.

Further research into the antimicrobial properties of arugomycin would benefit from studies investigating its bactericidal versus bacteriostatic nature, its potential for inducing resistance, and its activity against antibiotic-resistant strains. Such information would help position arugomycin in the context of the current antibiotic arsenal and guide decisions about its potential development as an antimicrobial agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator